

Fovinaciclib Kinase Cross-Reactivity: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Fovinaciclib	
Cat. No.:	B15583551	Get Quote

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Fovinaciclib (also known as FCN-437c) is an orally administered, potent, and selective inhibitor of Cyclin-Dependent Kinase 4 (CDK4) and Cyclin-Dependent Kinase 6 (CDK6). These kinases are crucial regulators of the cell cycle, and their inhibition is a validated therapeutic strategy in certain cancers, particularly hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-) breast cancer. This guide provides a comparative overview of the kinase selectivity of **Fovinaciclib**, supported by available data and detailed experimental methodologies.

Kinase Inhibition Profile

The therapeutic efficacy of kinase inhibitors is intrinsically linked to their selectivity. High selectivity for the intended targets (on-target) minimizes off-target effects, which can lead to toxicity. **Fovinaciclib** has been specifically designed for high potency and selectivity towards CDK4 and CDK6.

Quantitative Analysis of Kinase Inhibition

While a comprehensive public kinome scan of **Fovinaciclib** against a full panel of human kinases is not readily available, preclinical data indicates a high degree of selectivity. The table below summarizes the known inhibitory activity of **Fovinaciclib** against key cyclin-dependent kinases. For comparative context, publicly available data for other approved CDK4/6 inhibitors, Palbociclib and Ribociclib, are included.



Kinase Target	Fovinaciclib (IC50)	Palbociclib (IC50)	Ribociclib (IC50)
CDK4/cyclin D1	Potent Inhibition (specific value not publicly available)	11 nM	10 nM
CDK6/cyclin D3	Potent Inhibition (specific value not publicly available)	16 nM	39 nM
CDK1/cyclin B	No inhibitory activity[1] [2]	>5 μM	>1 μM
CDK2/cyclin E	No inhibitory activity[1] [2]	>5 μM	>1 μM
CDK5/p25	No inhibitory activity[1] [2]	>10 µM	>10 μM

Note: IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower values indicate greater potency. Data for Palbociclib and Ribociclib are sourced from publicly available literature and may vary depending on assay conditions.

Based on available information, **Fovinaciclib** demonstrates a favorable selectivity profile by potently inhibiting CDK4 and CDK6 while sparing other key cell cycle-regulating CDKs such as CDK1 and CDK2.[1][2] This selectivity is crucial for minimizing side effects associated with broader CDK inhibition, such as myelosuppression, which can be linked to CDK1 and CDK2 inhibition.

Experimental Protocols

To determine the kinase selectivity profile of a compound like **Fovinaciclib**, a comprehensive screening against a large panel of kinases is typically performed. The following methodology outlines a representative in vitro kinase assay protocol that could be employed for such an analysis.

KINOMEscan™ Assay: A Representative Protocol for Kinase Selectivity Profiling



This method quantifies the binding of a test compound to a panel of DNA-tagged kinases.

Principle: The assay is based on a competition binding format. A test compound is incubated with a panel of human kinases that are tagged with a unique DNA identifier. The kinase-compound mixture is then passed over an immobilized, broad-spectrum kinase inhibitor (the ligand). Kinases that do not bind to the test compound will bind to the immobilized ligand and be retained, while kinases bound to the test compound will not be retained and will be washed away. The amount of each kinase remaining is quantified by eluting the bound kinases and measuring the corresponding DNA tag using quantitative PCR (qPCR). The results are typically expressed as a percentage of the control (DMSO vehicle) binding.

Materials:

- Test compound (e.g., Fovinaciclib)
- KINOMEscan™ kinase panel (e.g., DiscoverX panel of 468 kinases)
- Binding buffer
- Streptavidin-coated magnetic beads
- Biotinylated affinity ligands
- · Wash buffer
- Elution buffer
- qPCR reagents

Procedure:

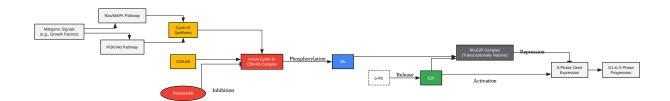
- Preparation of Affinity Resin: Streptavidin-coated magnetic beads are incubated with a biotinylated, broad-spectrum kinase inhibitor to generate the affinity resin.
- Binding Reaction: The test compound is prepared at the desired screening concentration (e.g., $1~\mu\text{M}$) in the binding buffer. Each kinase from the panel is individually mixed with the test compound. A DMSO control is run in parallel for each kinase.



- Incubation: The kinase-compound mixtures are incubated to allow for binding to reach equilibrium.
- Affinity Capture: The affinity resin is added to each well, and the mixture is incubated to allow kinases not bound to the test compound to bind to the immobilized ligand.
- Washing: The beads are washed to remove unbound proteins and the test compound.
- Elution: The bound kinases are eluted from the beads.
- Quantification: The amount of each kinase in the eluate is quantified by qPCR using primers specific for the DNA tag of each kinase.
- Data Analysis: The amount of kinase detected in the presence of the test compound is compared to the amount detected in the DMSO control. The results are expressed as a percentage of control, where a lower percentage indicates stronger binding of the test compound to the kinase.

Signaling Pathway and Experimental Workflow

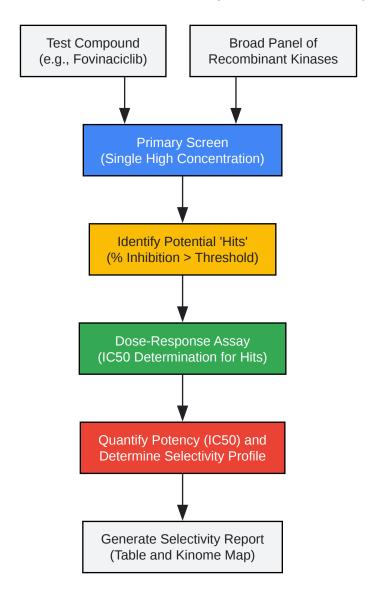
The diagrams below illustrate the CDK4/6 signaling pathway targeted by **Fovinaciclib** and a typical experimental workflow for assessing kinase cross-reactivity.





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Fovinaciclib inhibits the active Cyclin D-CDK4/6 complex.



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Workflow for kinase cross-reactivity profiling.

In summary, **Fovinaciclib** is a highly selective CDK4/6 inhibitor, a characteristic that is anticipated to contribute to a favorable safety profile. While comprehensive public data on its cross-reactivity with the entire human kinome is limited, the available information underscores its specificity for the intended targets. Further detailed kinase profiling studies will provide a more complete understanding of its off-target interaction landscape.



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- To cite this document: BenchChem. [Fovinaciclib Kinase Cross-Reactivity: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15583551#cross-reactivity-of-fovinaciclib-with-other-kinases]

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